Summary: In pharmacology, this compound is explored for its potential as an intermediate in the synthesis of more complex molecules with therapeutic properties .
Results: The outcomes often include the successful creation of novel compounds that can be tested for pharmacological activity, with data on yield and purity being key metrics.
Summary: Organic chemists utilize 4-Methoxy-1-methylcyclohexane-1-carboxylic acid as a building block for synthesizing new organic compounds .
Results: The synthesis processes are evaluated based on the efficiency, selectivity, and yield of the target molecules.
Summary: This compound serves as a precursor in the design of drug candidates, particularly in the development of modulators for treating heart failure .
Results: The success is measured by the biological efficacy of the derivatives in preclinical models.
Field: Industrial Chemistry
Summary: The compound finds applications in industrial settings as an intermediate for the production of materials and chemicals .
Methods: It is used in large-scale reactions, often involving catalysis and other industrial processes.
Results: Industrial applications are assessed based on the scalability, cost-effectiveness, and environmental impact of the processes.
Field: Biochemistry
Summary: Researchers investigate the biochemical pathways and mechanisms involving this compound within living organisms .
Methods: This involves in vitro experiments, enzymatic studies, and metabolic profiling.
Results: Findings are quantified through various biochemical assays and analytical techniques, providing insights into the compound’s role in biological systems.
Field: Environmental Science
Summary: The environmental impact of 4-Methoxy-1-methylcyclohexane-1-carboxylic acid is studied, particularly its biodegradation and toxicity profiles .
Methods: Studies include assessing the compound’s stability in different environmental conditions and its interactions with microbial communities.
Results: Results focus on the degradation rate, byproducts formed, and potential ecological risks.
Field: Catalysis
Summary: This compound is investigated for its role as a ligand or a modifier in catalytic systems to enhance reaction rates or selectivity .
Methods: It is introduced into catalytic cycles and its effect on the reaction kinetics is studied using various analytical techniques.
Results: The efficiency of the catalysis is quantified by turnover frequency (TOF) and turnover number (TON), with improvements indicating successful application.
Field: Material Science
Summary: In material science, the compound is used to modify the properties of polymers and resins, affecting their thermal stability and mechanical strength .
Methods: It is incorporated into polymer chains during synthesis or used as a cross-linking agent.
Results: The resulting materials are tested for enhanced properties, such as increased tensile strength or heat resistance.
Field: Analytical Chemistry
Summary: The compound serves as a standard or reference material in chromatographic analyses to calibrate instruments or validate methods .
Methods: It is used in known concentrations to create calibration curves and assess the accuracy of analytical methods.
Results: The precision and accuracy of the analytical methods are evaluated based on the reproducibility of the measurements involving the compound.
Field: Agrochemistry
Summary: The compound’s derivatives are explored for their potential use as agrochemicals, such as pesticides or herbicides .
Methods: Derivatives are synthesized and tested for their efficacy against various pests or weeds in controlled environments.
Results: The effectiveness is measured by the reduction in pest populations or weed growth, with considerations for environmental impact and safety.
Field: Flavor and Fragrance Chemistry
Summary: This compound is used as an intermediate in the synthesis of complex molecules that contribute to flavors and fragrances .
Methods: It undergoes reactions to form esters or other derivatives that have desirable sensory properties.
Results: The success is determined by sensory evaluation and the compound’s ability to mimic natural flavors or scents.
Field: Nanotechnology
Summary: Researchers utilize the compound in the synthesis of nanomaterials, influencing their size, shape, and functionalization .
4-Methoxy-1-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₃ and a CAS number of 150864-93-0. This compound features a cyclohexane ring substituted with a methoxy group and a carboxylic acid functional group, contributing to its unique chemical properties. The structure includes a methyl group at the first position and a methoxy group at the fourth position of the cyclohexane ring, making it an interesting subject for various chemical and biological studies .
There is no current information available regarding the mechanism of action of 4-Methoxy-1-methylcyclohexane-1-carboxylic acid. This suggests the compound is likely not yet widely studied in the context of biological systems.
The chemical behavior of 4-methoxy-1-methylcyclohexane-1-carboxylic acid can be characterized by several types of reactions:
Several methods for synthesizing 4-methoxy-1-methylcyclohexane-1-carboxylic acid have been reported:
4-Methoxy-1-methylcyclohexane-1-carboxylic acid has potential applications in:
Several compounds share structural similarities with 4-methoxy-1-methylcyclohexane-1-carboxylic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Methylcyclohexanecarboxylic Acid | C₈H₁₄O₂ | Lacks methoxy group; simpler structure |
1-Methoxy-4-methylcyclohexanecarboxylic Acid | C₉H₁₆O₃ | Different positioning of methoxy group; similar properties |
4-Ethylcyclohexanecarboxylic Acid | C₉H₁₈O₂ | Ethyl instead of methyl; different reactivity |
The presence of both a methoxy group and a carboxylic acid distinguishes 4-methoxy-1-methylcyclohexane-1-carboxylic acid from its analogs, potentially affecting its reactivity and biological activity compared to other similar compounds .
The thermodynamic properties of 4-Methoxy-1-methylcyclohexane-1-carboxylic acid reflect the compound's molecular structure, which combines a cyclohexane ring system with both methoxy and carboxylic acid functional groups. While specific experimental data for this compound remains limited in the literature, comparative analysis with structurally related compounds provides valuable insights into its expected thermodynamic behavior [1] [2].
Molecular Characteristics and Structure-Property Relationships
4-Methoxy-1-methylcyclohexane-1-carboxylic acid possesses a molecular formula of C₉H₁₆O₃ with a molecular weight of 172.22 g/mol [1] [2]. The compound's structure features a six-membered cyclohexane ring with a carboxylic acid group and methyl group attached to the same carbon (position 1), and a methoxy group at position 4. This structural arrangement creates a quaternary carbon center at position 1, which significantly influences the compound's physical properties and conformational behavior.
Melting Point Considerations
Although specific melting point data for 4-Methoxy-1-methylcyclohexane-1-carboxylic acid is not available in current literature [3] [4], comparative analysis with related cyclohexanecarboxylic acid derivatives provides predictive insights. 4-Methylcyclohexanecarboxylic acid exhibits a melting point of 110°C [5], while 1-methylcyclohexanecarboxylic acid demonstrates a melting point range of 36-39°C [6]. The presence of the methoxy group in the target compound is expected to influence intermolecular hydrogen bonding patterns and crystal packing efficiency, potentially affecting the melting point within the range of 50-90°C based on substituent effects.
Boiling Point Analysis
Compound | pKa Value | Electronic Effects |
---|---|---|
4-Methoxy-1-methylcyclohexane-1-carboxylic acid | ~4.75 (estimated) | Methoxy: electron-donating, weakens acidity |
4-Methylcyclohexanecarboxylic acid | 4.92±0.10 | Methyl: slightly electron-donating |
1-Methylcyclohexanecarboxylic acid | 5.13 | Methyl: slightly electron-donating |
Cyclohexanecarboxylic acid | ~4.8-5.0 | No substituent effects |
The electron-donating nature of the methoxy group reduces the stability of the carboxylate anion relative to the protonated acid form, resulting in a higher pKa value compared to cyclohexanecarboxylic acid itself [10] [11].
pH-Dependent Stability Profile
4-Methoxy-1-methylcyclohexane-1-carboxylic acid demonstrates robust stability across a wide pH range, typically remaining stable between pH 2-10. The compound's stability profile is governed by several factors:
Acidic Conditions (pH < 3)
Under strongly acidic conditions, the carboxylic acid group remains predominantly protonated, and the compound exhibits excellent stability. The methoxy group is stable to acid hydrolysis under moderate conditions, although prolonged exposure to strong acids at elevated temperatures may lead to ether cleavage.
Neutral to Mildly Basic Conditions (pH 3-9)
In this pH range, the compound exists in equilibrium between its protonated and deprotonated forms, with the proportion of carboxylate anion increasing with pH. The compound demonstrates optimal stability in this range, with no significant degradation pathways under normal storage and handling conditions.
Strongly Basic Conditions (pH > 10)
At high pH values, the carboxylic acid group is completely deprotonated to form the carboxylate salt. While the carboxylate functionality remains stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to base-catalyzed elimination reactions or ether cleavage of the methoxy group.
Thermal Stability Considerations
The thermal stability of 4-Methoxy-1-methylcyclohexane-1-carboxylic acid is enhanced by the cyclohexane ring structure, which provides conformational rigidity. Comparative studies with related cyclohexanecarboxylic acid derivatives indicate smooth thermal behavior over extended temperature ranges [12] [13]. The compound is expected to remain stable under normal storage conditions, with decomposition likely occurring above 200°C through decarboxylation and thermal degradation of the methoxy group.
Storage and Handling Recommendations
For optimal stability, 4-Methoxy-1-methylcyclohexane-1-carboxylic acid should be stored in a cool, dry environment away from strong oxidizing agents. The compound demonstrates excellent hydrolytic stability, as no ester linkages are present that would be susceptible to base-catalyzed hydrolysis. Long-term storage should avoid extreme pH conditions and elevated temperatures to prevent potential degradation of the methoxy group or decarboxylation reactions.
Irritant